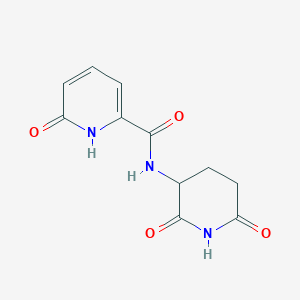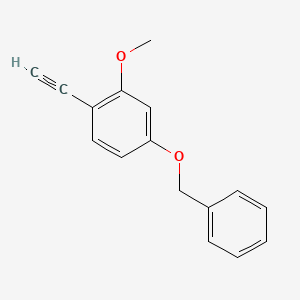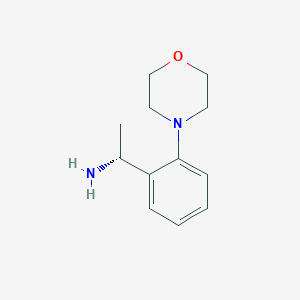
(R)-1-(2-Morpholinophenyl)ethan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-1-(2-Morpholinophenyl)ethan-1-amine is a chiral amine compound that features a morpholine ring attached to a phenyl group, which is further connected to an ethanamine chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(2-Morpholinophenyl)ethan-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-bromoaniline and morpholine.
Formation of Intermediate: The 2-bromoaniline undergoes a nucleophilic substitution reaction with morpholine to form 2-(morpholin-4-yl)aniline.
Chiral Resolution: The intermediate is then subjected to chiral resolution techniques to obtain the ®-enantiomer.
Reductive Amination: The final step involves reductive amination with an appropriate aldehyde or ketone to yield ®-1-(2-Morpholinophenyl)ethan-1-amine.
Industrial Production Methods
Industrial production methods may involve optimized reaction conditions, such as the use of catalysts, solvents, and temperature control, to enhance yield and purity. Continuous flow reactors and automated synthesis platforms may also be employed for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
®-1-(2-Morpholinophenyl)ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under various conditions.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry
Catalysis: Used as a ligand in asymmetric catalysis.
Synthesis: Intermediate in the synthesis of complex organic molecules.
Biology
Enzyme Inhibition: Potential inhibitor of specific enzymes.
Receptor Binding: Studied for its binding affinity to certain receptors.
Medicine
Drug Development: Investigated for its potential as a pharmaceutical agent.
Industry
Material Science: Used in the development of advanced materials.
Chemical Manufacturing: Employed in the production of fine chemicals.
Mecanismo De Acción
The mechanism of action of ®-1-(2-Morpholinophenyl)ethan-1-amine involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to active sites, altering the function of the target and modulating biological pathways. Specific pathways and targets would depend on the context of its application.
Comparación Con Compuestos Similares
Similar Compounds
(S)-1-(2-Morpholinophenyl)ethan-1-amine: The enantiomer of the compound with potentially different biological activity.
2-(Morpholin-4-yl)aniline: A precursor in the synthesis of the compound.
1-(2-Phenylethyl)morpholine: A structurally related compound with different functional groups.
Uniqueness
®-1-(2-Morpholinophenyl)ethan-1-amine is unique due to its chiral nature and the presence of both morpholine and phenyl groups, which confer specific chemical and biological properties. Its enantiomeric purity and specific interactions with molecular targets distinguish it from similar compounds.
Propiedades
Fórmula molecular |
C12H18N2O |
|---|---|
Peso molecular |
206.28 g/mol |
Nombre IUPAC |
(1R)-1-(2-morpholin-4-ylphenyl)ethanamine |
InChI |
InChI=1S/C12H18N2O/c1-10(13)11-4-2-3-5-12(11)14-6-8-15-9-7-14/h2-5,10H,6-9,13H2,1H3/t10-/m1/s1 |
Clave InChI |
CMFWBSAZPHINIF-SNVBAGLBSA-N |
SMILES isomérico |
C[C@H](C1=CC=CC=C1N2CCOCC2)N |
SMILES canónico |
CC(C1=CC=CC=C1N2CCOCC2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


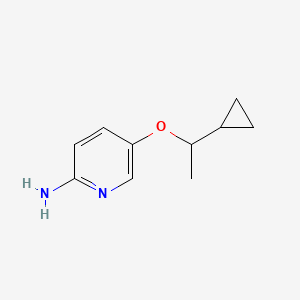
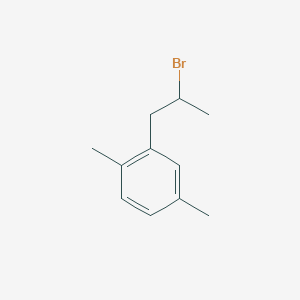
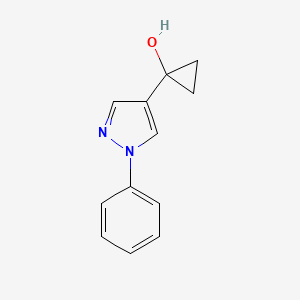
![methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-hydroxy-3-methylbutanoate](/img/structure/B13612548.png)

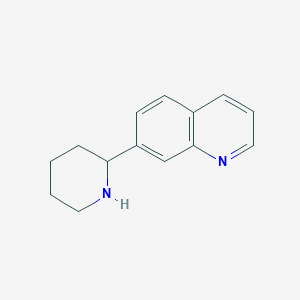
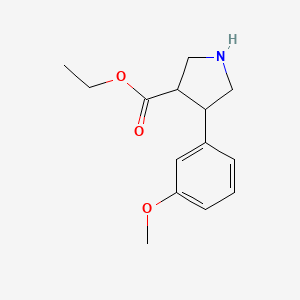

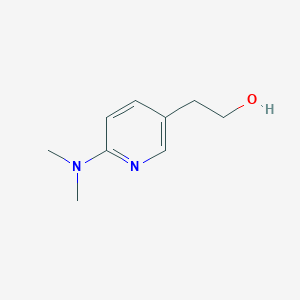
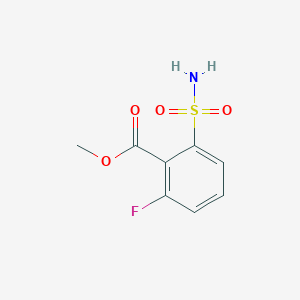
![2'-Oxo-1',2'-dihydrospiro[cyclopropane-1,3'-indole]-5'-carboxylicacid](/img/structure/B13612586.png)
![1,2-Ethanediol, 1-[2-(trifluoromethyl)phenyl]-, (1R)-](/img/structure/B13612589.png)
